molecular formula C18H23BrN2O5 B4163623 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

Cat. No.: B4163623
M. Wt: 427.3 g/mol
InChI Key: IFHIEGKKVHCCLU-UHFFFAOYSA-N
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Description

N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with a molecular formula of C16H23BrN2O. This compound is known for its unique structure, which includes a brominated naphthalene ring and a dimethylated ethanediamine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps. One common method starts with the bromination of naphthalene to produce 1-bromo-2-naphthol. This intermediate is then reacted with 2-chloroethylamine under basic conditions to form the corresponding ether. The final step involves the reaction of this intermediate with N,N-dimethylethylenediamine in the presence of an oxalate salt to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

    Substitution: Products include various substituted naphthalene derivatives.

    Oxidation: Major products are quinone derivatives.

    Reduction: Dihydronaphthalene derivatives are the primary products.

Scientific Research Applications

N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. The brominated naphthalene ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the dimethylated ethanediamine moiety can interact with various enzymes, inhibiting their activity and contributing to its therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds such as 1-bromo-2-naphthol and 2-naphthylamine share structural similarities.

    Ethanediamine Derivatives: Compounds like N,N-dimethylethylenediamine and N,N-diethylethylenediamine are structurally related.

Uniqueness

N’-{2-[(1-bromo-2-naphthyl)oxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to its combination of a brominated naphthalene ring and a dimethylated ethanediamine moiety. This unique structure imparts distinctive chemical properties and biological activities, making it valuable for various scientific research applications.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O.C2H2O4/c1-19(2)11-9-18-10-12-20-15-8-7-13-5-3-4-6-14(13)16(15)17;3-1(4)2(5)6/h3-8,18H,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHIEGKKVHCCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 2
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 3
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 4
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 5
Reactant of Route 5
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Reactant of Route 6
Reactant of Route 6
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid

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